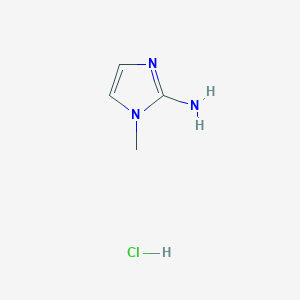

1-Methyl-1H-imidazol-2-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methylimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-7-3-2-6-4(7)5;/h2-3H,1H3,(H2,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMWVKLQTDSFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436204 | |

| Record name | 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-94-8 | |

| Record name | 1H-Imidazol-2-amine, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-METHYL-1H-IMIDAZOL-2-AMINE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-imidazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-imidazol-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 1-Methyl-1H-imidazol-2-amine hydrochloride. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines reported data with well-established principles of organic chemistry and extrapolations from structurally similar compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related molecules.

Core Chemical Properties

This compound is a substituted imidazole derivative. The presence of the 2-amino group and the N-methylation on the imidazole ring are key structural features that influence its chemical and biological properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN₃ | PubChem[1] |

| Molecular Weight | 133.58 g/mol | PubChem[1] |

| CAS Number | 1450-94-8 | Guidechem[2] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | 84.5 °C | Echemi |

| Boiling Point | Not available | |

| Solubility | The hydrochloride salt is expected to be soluble in water and polar protic solvents like methanol and ethanol. Solubility in aprotic polar solvents such as DMSO is also anticipated. Quantitative solubility data is not readily available in the literature. | General knowledge |

Spectral Data

Experimental spectral data for this compound is not widely available in public databases. The following tables provide predicted and expected spectral characteristics based on the compound's structure and data from analogous molecules.

1.2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is a powerful tool for structural elucidation. The predicted chemical shifts for this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) are as follows:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Imidazole C4-H | 6.8 - 7.2 | Doublet | 1H | Chemical shift is influenced by the electron-donating amino group. |

| Imidazole C5-H | 6.8 - 7.2 | Doublet | 1H | Coupled to the C4-H proton. |

| N-CH₃ | 3.5 - 3.8 | Singlet | 3H | Methyl group attached to the imidazole nitrogen. |

| -NH₂ | Broad singlet | 2H | Chemical shift and peak shape are dependent on solvent and concentration. |

Note: The prediction of NMR chemical shifts can be performed with higher accuracy using DFT calculations.[3][4]

1.2.2. Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Imidazole C2 | 148 - 155 | Carbon bearing the amino group, significantly deshielded. |

| Imidazole C4 | 115 - 125 | |

| Imidazole C5 | 115 - 125 | |

| N-CH₃ | 30 - 35 |

Note: The chemical shifts of imidazole ring carbons can sometimes be broadened due to tautomerization.[5]

1.2.3. Expected FT-IR Spectral Data

The infrared spectrum provides information about the functional groups present in a molecule. The following are the expected characteristic absorption bands for this compound.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch (amine) | 3100 - 3400 (broad) | The hydrochloride salt may show broad absorption in this region. Primary amines typically show two bands.[6] |

| C-H Stretch (aromatic) | 3000 - 3100 | |

| C-H Stretch (aliphatic) | 2850 - 2960 | From the N-methyl group. |

| C=N and C=C Stretch (imidazole ring) | 1500 - 1650 | Aromatic and heteroaromatic ring stretching vibrations. |

| N-H Bend (amine) | 1550 - 1650 | Scissoring vibration of the primary amine. |

Note: The "fingerprint region" (below 1400 cm⁻¹) will contain a complex pattern of bands unique to the molecule.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route to this compound could involve the N-methylation of a suitable 2-aminoimidazole precursor. A common challenge in the chemistry of 2-aminoimidazoles is the selective functionalization due to the presence of multiple nucleophilic sites.

Caption: Proposed synthetic workflow for this compound.

Representative Experimental Protocol

Disclaimer: This protocol is a representative example based on general synthetic methods and has not been optimized for this specific compound. Appropriate safety precautions should be taken, and all reactions should be performed by qualified personnel in a suitable chemical laboratory.

Objective: To synthesize this compound.

Materials:

-

2-Chloro-1H-imidazole

-

Methylamine (solution in THF or ethanol)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Diethyl ether

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

Step 1: N-Methylation of 2-Chloro-1-methylimidazole

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-1H-imidazole (1.0 eq) and anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

-

Add a solution of methylamine (1.2 eq) in THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-methyl-1H-imidazol-2-amine.

Step 2: Purification and Salt Formation

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

-

Dissolve the purified 1-methyl-1H-imidazol-2-amine in a minimal amount of anhydrous diethyl ether.

-

Slowly add a solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Characterization:

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the imidazole ring and the 2-amino group.

-

Basicity: The imidazole ring is basic, and the exocyclic amino group is also basic. The hydrochloride salt form indicates that one of the nitrogen atoms is protonated.

-

Nucleophilicity: The exocyclic amino group is a primary amine and is expected to be nucleophilic, participating in reactions such as acylation and alkylation.

-

Stability: 2-Aminoimidazole derivatives are generally more stable as their salt forms. The free base can be susceptible to degradation.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, its structural similarity to histamine and other 2-aminoimidazole compounds suggests it may interact with histamine receptors.

Histamine H3 Receptor Agonism (Hypothesized)

The imidazole ring and the ethylamine side chain are key pharmacophoric features for histamine receptor ligands. The N-methyl group and the position of the amino group in 1-Methyl-1H-imidazol-2-amine suggest a potential interaction with the histamine H3 receptor . Many imidazole-based compounds are known to be agonists or inverse agonists at this receptor.[7][8]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation typically leads to the inhibition of neurotransmitter release.

Caption: Hypothesized signaling pathway of this compound via the Histamine H3 Receptor.

Activation of the H3 receptor by an agonist leads to the dissociation of the coupled Gi/o protein. The α-subunit of the G-protein then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates downstream effectors, ultimately leading to the inhibition of neurotransmitter release (e.g., histamine, acetylcholine, norepinephrine).

Conclusion

This compound is a small molecule with potential for further investigation in medicinal chemistry and drug discovery. This guide has summarized its known chemical properties and provided a framework for its synthesis and characterization. While there is a need for more extensive experimental data, the information presented here, based on established chemical principles and data from related compounds, offers a solid foundation for researchers working with this molecule. Future studies should focus on obtaining detailed experimental data for its physicochemical properties, spectral characteristics, and biological activity to fully elucidate its potential.

References

- 1. This compound | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. d-nb.info [d-nb.info]

- 8. Multiple Targeting Approaches on Histamine H3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-1H-imidazol-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1450-94-8 Molecular Formula: C₄H₈ClN₃ Structure:

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-2-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document consolidates available data on its chemical structure, properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical and Physical Properties

This compound is an off-white to light yellow solid.[1] As a salt, it is expected to have higher solubility in polar solvents compared to its free base. While extensive experimental data is not widely published, the following table summarizes key computed and available physical properties.

| Property | Value | Source |

| CAS Number | 1450-94-8 | [2][3] |

| Molecular Formula | C₄H₈ClN₃ | [2][3] |

| Molecular Weight | 133.58 g/mol | [2] |

| IUPAC Name | 1-methylimidazol-2-amine;hydrochloride | [2] |

| SMILES | CN1C=CN=C1N.Cl | [2] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 84.5 °C | [4] |

| pKa (of conjugate acid) | 8.65 (Predicted for the free base) | [5][6] |

| Topological Polar Surface Area | 43.8 Ų | [2] |

| XLogP3 | -1.2 (for the free base) | [6] |

Synthesis and Purification

Proposed Experimental Protocol:

Step 1: Synthesis of 2-aminoimidazole

A common method for the synthesis of the 2-aminoimidazole core involves the reaction of an α-halo- or α-hydroxy-ketone/aldehyde with cyanamide or a guanidino group.

Step 2: N-Methylation of 2-aminoimidazole

The resulting 2-aminoimidazole can be selectively methylated at the N1 position. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Step 3: Formation of the Hydrochloride Salt

The purified 1-Methyl-1H-imidazol-2-amine free base can be dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Disclaimer: This is a proposed synthetic route based on established chemical principles for similar compounds. Optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would be necessary.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy:

-

A singlet for the N-methyl protons (CH₃) is expected.

-

Two distinct signals for the imidazole ring protons, likely appearing as doublets or singlets depending on the solvent and resolution.

-

A broad signal for the amine (NH₂) protons, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

A signal for the N-methyl carbon (CH₃).

-

Three distinct signals for the carbon atoms of the imidazole ring. The carbon bearing the amino group (C2) would be expected to appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy:

-

Characteristic N-H stretching vibrations for the primary amine and the imidazolium cation.

-

C-H stretching vibrations for the methyl group and the imidazole ring.

-

C=N and C-N stretching vibrations characteristic of the imidazole ring.

Mass Spectrometry (MS):

-

The mass spectrum of the free base (1-Methyl-1H-imidazol-2-amine) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (97.12 g/mol ).

Applications in Research and Drug Development

This compound serves as a valuable building block in medicinal chemistry and drug discovery. The 2-aminoimidazole scaffold is a "privileged structure" found in various natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.

The primary amino group and the imidazole ring offer multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening against various biological targets. Its utility as a synthetic intermediate makes it a key component in the development of novel therapeutic agents.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. 1H-Imidazole, 2-methyl- [webbook.nist.gov]

- 2. This compound | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. N/A|this compound hydrate|BLD Pharm [bldpharm.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Methyl-1H-imidazol-2-amine hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-imidazol-2-amine hydrochloride (CAS No: 1450-94-8).[1] Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on analogous structures and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and general spectroscopic data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts for this compound in a common NMR solvent like DMSO-d₆ are presented below. The chemical shifts for the imidazole ring protons are typically observed in the range of 6.77-7.66 ppm.[2]

| ¹H NMR | ¹³C NMR | ||

| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |

| Imidazole H (C4-H, C5-H) | 6.5 - 7.5 | C2 (Amine-bearing) | 145 - 155 |

| N-CH₃ (Methyl) | ~ 3.5 | C4, C5 (Imidazole) | 115 - 135 |

| NH₂ (Amine) | Broad, variable | N-CH₃ (Methyl) | ~ 35 |

Note: The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Table 2: Predicted Infrared (IR) Absorption Bands

Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The predicted key IR absorption bands for this compound are listed below, drawing comparisons from the spectra of related imidazole and amine compounds. Primary amines typically exhibit two N-H stretching bands.[3][4]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (Aromatic/Alkyl) | 2850 - 3100 | Medium to Strong |

| C=N and C=C Stretch (Imidazole Ring) | 1500 - 1650 | Medium to Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch | 1250 - 1335 | Medium |

Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, with a molecular formula of C₄H₈ClN₃, the expected molecular weight of the free base (C₄H₇N₃) is 97.12 g/mol .[5] In positive-ion electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

| Analysis | Predicted m/z Value | Interpretation |

| Molecular Ion (as free base) | 98.07 | [C₄H₇N₃ + H]⁺ |

| Major Fragment | 82 | Loss of NH₂ |

| Major Fragment | 70 | Loss of HCN from the ring |

Note: Fragmentation patterns can vary depending on the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required by the chosen solvent.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectrum to the solvent peak or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum and pick peaks in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

-

Data Processing:

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation (Liquid Chromatography-Mass Spectrometry - LC-MS):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for injection (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter before transferring to an autosampler vial.

-

-

LC-MS Parameters:

-

Liquid Chromatograph: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column is a common choice.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is recommended due to the basic nature of the amine.

-

Scan Range: m/z 50 - 500.

-

-

Data Processing:

-

Extract the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

-

Identify the molecular ion peak ([M+H]⁺).

-

For tandem MS (MS/MS) experiments, select the molecular ion as the precursor and analyze the resulting fragment ions to confirm the structure.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a small molecule like this compound.

Caption: General workflow for the spectroscopic analysis of a small molecule.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-Methyl-1H-imidazol-2-amine hydrochloride, a key intermediate in pharmaceutical research and development. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes a visual representation of a viable synthetic workflow.

Introduction

1-Methyl-1H-imidazol-2-amine and its hydrochloride salt are important building blocks in medicinal chemistry. The 2-aminoimidazole scaffold is a "privileged structure" found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This guide focuses on a practical and reproducible synthetic pathway for the preparation of this compound, starting from readily available commercial reagents.

Synthetic Pathway Overview

A common and effective strategy for the synthesis of this compound involves a multi-step process. This guide details a two-step synthetic sequence:

-

Cyclization: Formation of the 2-aminoimidazole ring system. A frequently employed method involves the reaction of an α-haloketone with a guanidine derivative.

-

N-Methylation: Introduction of the methyl group onto the N1 position of the imidazole ring.

-

Salt Formation: Conversion of the free base to the more stable and water-soluble hydrochloride salt.

Below is a visual representation of this synthetic workflow.

Synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of 2-Amino-1H-imidazole

This procedure is adapted from methods involving the cyclization of an α-haloketone with guanidine.

Materials:

-

Chloroacetaldehyde dimethyl acetal

-

Hydrochloric acid (HCl)

-

Guanidine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (DCM)

Procedure:

-

Hydrolysis of Chloroacetaldehyde Dimethyl Acetal: In a round-bottom flask, dissolve chloroacetaldehyde dimethyl acetal in a solution of aqueous hydrochloric acid. Heat the mixture at reflux for 2 hours to afford an aqueous solution of chloroacetaldehyde.

-

Cyclization Reaction: To a solution of guanidine hydrochloride in ethanol, add a solution of sodium hydroxide in ethanol. Stir the mixture at room temperature for 30 minutes. To this mixture, add the freshly prepared aqueous solution of chloroacetaldehyde dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up and Purification: Neutralize the reaction mixture with hydrochloric acid and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-amino-1H-imidazole.

Step 2: Synthesis of 1-Methyl-1H-imidazol-2-amine

This protocol describes the N-methylation of the 2-aminoimidazole intermediate.[1]

Materials:

-

2-Amino-1H-imidazole

-

Dimethylformamide (DMF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Iodomethane (CH₃I)

-

Ethanol

Procedure:

-

Reaction Setup: To a three-necked flask containing 2-amino-1H-imidazole, add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Cool the mixture to -10°C.

-

Deprotonation: Add sodium hydride portion-wise to the cooled mixture, maintaining the temperature below 0°C. Stir the resulting suspension for 30 minutes at this temperature.

-

Methylation: Add a solution of iodomethane in DMF dropwise to the reaction mixture, ensuring the temperature remains below -10°C. Stir the mixture at -10°C for an additional 4 hours.[1]

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The crude product can be purified by recrystallization from ethanol to yield 1-methyl-1H-imidazol-2-amine as a solid.[1]

Step 3: Formation of this compound

This final step converts the free base into its hydrochloride salt for improved stability and solubility.[2]

Materials:

-

1-Methyl-1H-imidazol-2-amine

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (solution in diethyl ether or dioxane)

Procedure:

-

Dissolution: Dissolve the purified 1-methyl-1H-imidazol-2-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.[2]

-

Precipitation: Add a solution of hydrochloric acid in diethyl ether or dioxane dropwise to the stirred solution. The hydrochloride salt will precipitate out of the solution.[2]

-

Isolation: Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for the starting materials and the final product, as well as representative reaction parameters.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-1H-imidazole | C₃H₅N₃ | 83.09 | White to off-white solid |

| 1-Methyl-1H-imidazol-2-amine | C₄H₇N₃ | 97.12 | Solid |

| This compound | C₄H₈ClN₃ | 133.58 | White powder[3] |

Table 2: Representative Reaction Parameters and Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Representative Yield (%) |

| Cyclization | Chloroacetaldehyde, Guanidine HCl, NaOH | Ethanol | 0 to RT | 24 | 60-70 |

| N-Methylation | 2-Amino-1H-imidazole, NaH, CH₃I | DMF | -10 to 0 | 4.5 | ~48[1] |

| Salt Formation | 1-Methyl-1H-imidazol-2-amine, HCl | Diethyl ether | RT | 0.5 | >95 |

Conclusion

This technical guide provides a detailed and practical approach for the synthesis of this compound. The described protocols and compiled data offer a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient and reproducible preparation of this important chemical intermediate. Adherence to standard laboratory safety procedures is essential when carrying out these synthetic steps.

References

The 2-Aminoimidazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazole (2-AI) scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a diverse array of biologically active marine natural products and its role as a versatile pharmacophore in the design of novel therapeutics.[1] Its unique structural and electronic properties allow it to serve as a bioisostere for guanidine and other key functional groups, enabling interactions with a wide range of biological targets. This technical guide provides a comprehensive overview of the 2-AI core, detailing its synthesis, biological activities, and therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.

I. Synthesis of the 2-Aminoimidazole Core

The construction of the 2-aminoimidazole ring can be achieved through several synthetic strategies. One of the most established methods is the condensation of an α-haloketone with a guanidine derivative.[2] Recent advancements have focused on developing greener and more efficient protocols, such as the use of deep eutectic solvents (DESs).[1][2]

Experimental Protocol: Greener Synthesis of a Substituted 2-Aminoimidazole

This protocol describes a one-pot, two-step synthesis of 2-aminoimidazoles using a deep eutectic solvent (DES) as a green reaction medium.[1]

Materials:

-

α-chloroketone

-

Guanidinium carbonate

-

Potassium hydroxide (KOH)

-

Triethylamine (Et3N)

-

Choline chloride-urea (ChCl-urea) eutectic mixture (1:2 molar ratio)

-

Water

Procedure:

-

Add guanidinium carbonate (1.3 mmol) and KOH (1.3 mmol) to the ChCl-urea eutectic mixture (2 g) under magnetic stirring.

-

Heat the mixture to 80 °C for 30 minutes to liberate the free base of guanidine in situ.[1]

-

Add the α-chloroketone (1.0 mmol) and Et3N (1.3 mmol) to the reaction mixture.

-

Continue stirring at 80 °C for 4 hours, monitoring the reaction by GC-MS until the α-chloroketone is consumed.

-

Cool the reaction mixture to room temperature.

-

Add 5 mL of water to the mixture to precipitate the 2-aminoimidazole product.

-

Isolate the product by filtration and wash with water.

-

The product can be further purified by crystallization.

II. Biological Activities of 2-Aminoimidazole Compounds

The 2-AI scaffold has demonstrated a remarkable breadth of biological activities, making it a privileged structure in drug discovery. The primary areas of investigation include its potent antibacterial and antibiofilm properties, as well as its emerging roles in anticancer and anti-inflammatory applications.[1]

A. Antibacterial and Antibiofilm Activity

2-AI derivatives are extensively studied for combating bacterial infections, particularly through the inhibition and dispersal of biofilms.[1][3] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[1] The antibiofilm activity of 2-AIs is often attributed to the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates biofilm formation and virulence.[4]

| Compound | Target Organism | Activity Type | Metric | Value (µM) |

| H10 | S. aureus | Biofilm Inhibition | IC50 | 12[5][6] |

| H10 | S. aureus | Biofilm Dispersal | EC50 | 100[5][6] |

| H10 | P. aeruginosa | Biofilm Inhibition | IC50 | 31[5][6] |

| H10 | P. aeruginosa | Biofilm Dispersal | EC50 | 46[5][6] |

| Dimeric 2-AI | A. baumannii | Clarithromycin Potentiation | MIC | 2 (at 1.5 µM of 2-AI)[6] |

This protocol outlines a standard method to assess the ability of a 2-AI compound to inhibit biofilm formation.[6][7]

Materials:

-

Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)

-

Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

-

Sterile 96-well flat-bottom microtiter plates

-

2-AI compound dissolved in a suitable solvent (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

95% Ethanol or 33% Acetic Acid

Procedure:

-

Bacterial Culture Preparation: Grow an overnight culture of the bacterial strain at 37°C with shaking. Dilute the overnight culture in fresh medium to a specific optical density (e.g., OD600 of 0.01).[6][7]

-

Compound Addition: Add various concentrations of the 2-AI compound to the wells of the microtiter plate. Include a vehicle control (solvent only).

-

Inoculation: Add the diluted bacterial suspension to each well.

-

Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[7]

-

Washing: Carefully remove the planktonic bacteria by decanting the medium and gently wash the wells with PBS.

-

Staining: Add the 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[7]

-

Washing: Remove the crystal violet solution and wash the wells with deionized water to remove excess stain. Air dry the plate.

-

Solubilization: Add 95% ethanol or 33% acetic acid to each well to solubilize the bound crystal violet stain.[7]

-

Quantification: Measure the absorbance of the solubilized solution at a wavelength of 570-595 nm using a microplate reader.[7]

-

Calculation: The percentage of biofilm inhibition is calculated as: [1 - (Absorbance of treated well / Absorbance of control well)] x 100.[7]

B. Anticancer Activity

Substituted 2-aminoimidazoles have also emerged as promising scaffolds for the development of anticancer agents. Their mechanism of action can involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival.[1]

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of 2-AI compounds against EGFR kinase.[2]

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Biotinylated peptide substrate

-

ATP

-

2-AI test compound

-

DMSO

-

Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)

-

Low-volume 384-well plates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO, followed by a further dilution in kinase buffer. Prepare solutions of EGFR enzyme, substrate, and ATP in kinase buffer.

-

Compound and Enzyme Incubation: Add the test compound dilution to the wells of a 384-well plate. Add the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.[2]

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP solution to each well. Incubate for 60 minutes at room temperature.[2]

-

Reaction Termination and Detection: Stop the reaction by adding the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.[2]

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.[2]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

C. Arginase Inhibition

Arginase is a metalloenzyme that plays a role in the urea cycle by converting L-arginine to L-ornithine and urea.[8] It is a therapeutic target for diseases associated with L-arginine homeostasis, such as asthma and cardiovascular diseases. 2-aminoimidazole-based compounds have been designed as arginase inhibitors, where the 2-AI moiety acts as a guanidine mimetic.[8]

| Compound | Target | Metric | Value (µM) |

| 2-aminoimidazole | Human Arginase I | Ki | 3600[8] |

| L-2-aminohistidine | Human Arginase I | Ki | 300[8] |

| A1P | Human Arginase I | Kd | 2[8] |

This protocol is based on the colorimetric determination of urea produced from the arginase-catalyzed hydrolysis of L-arginine.[3][9]

Materials:

-

Arginase enzyme source (e.g., purified enzyme, tissue homogenate, or cell lysate)

-

Arginine Buffer (pH 9.5)

-

Mn Solution

-

Urea Reagent (prepared by mixing equal volumes of Reagent A and Reagent B)

-

Urea Standard solution

-

96-well plate

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell lysates or tissue homogenates as the source of arginase. If using serum or plasma, urea may need to be removed using a molecular weight cut-off filter.[10]

-

Arginase Reaction:

-

Prepare a 5x Substrate Buffer by combining 4 volumes of Arginine Buffer and 1 volume of Mn Solution. Pre-warm the buffer to 37°C.[9]

-

Add 40 µL of the sample to two separate wells (one for the sample reaction and one for the sample blank).[9]

-

Add 10 µL of the 5x Substrate Buffer to the sample reaction well.[9]

-

Incubate the plate at 37°C for a defined period (e.g., 2 hours).[9]

-

-

Urea Determination:

-

Data Acquisition: Read the optical density at 430 nm using a plate reader.[10]

-

Calculation: Determine the amount of urea produced by comparing the sample absorbance to a urea standard curve. Arginase activity is then calculated based on the amount of urea produced per unit of time.

III. Conclusion

References

- 1. assaygenie.com [assaygenie.com]

- 2. benchchem.com [benchchem.com]

- 3. Arginase - Assay | Worthington Biochemical [worthington-biochem.com]

- 4. Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Versatile Role of 1-Methyl-1H-imidazol-2-amine Hydrochloride in Synthetic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid imidazole core, coupled with a reactive primary amine, makes it a valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, chemical properties, and its role as a key intermediate in the construction of biologically active molecules, with a focus on its application in the development of kinase inhibitors.

Physicochemical Properties

This compound is a white to off-white solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1450-94-8 | [1][2][3] |

| Molecular Formula | C₄H₈ClN₃ | [4] |

| Molecular Weight | 133.58 g/mol | [4] |

| Appearance | White powder | [1] |

| Application | Organic Synthesis | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A reliable and commonly employed synthetic route to 1-Methyl-1H-imidazol-2-amine involves a two-step process starting from the commercially available 1-methylimidazole. The key steps are nitration followed by reduction.

Step 1: Synthesis of 1-Methyl-2-nitroimidazole

1-Methylimidazole is nitrated to introduce a nitro group at the 2-position of the imidazole ring.

Step 2: Reduction of 1-Methyl-2-nitroimidazole to 1-Methyl-1H-imidazol-2-amine

The nitro group of 1-methyl-2-nitroimidazole is then reduced to a primary amine to yield the desired product. This reduction can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-2-nitroimidazole

-

Materials: 1-methylimidazole, fuming nitric acid, sulfuric acid.

-

Procedure: To a cooled (0-5 °C) mixture of fuming nitric acid and sulfuric acid, slowly add 1-methylimidazole while maintaining the temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto ice and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The crude 1-methyl-2-nitroimidazole is collected by filtration, washed with water, and can be purified by recrystallization.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

-

Materials: 1-methyl-2-nitroimidazole, Palladium on carbon (Pd/C, 10%), Methanol, Hydrochloric acid (in a suitable solvent like ether or isopropanol).

-

Procedure: In a hydrogenation vessel, dissolve 1-methyl-2-nitroimidazole in methanol. Add a catalytic amount of 10% Pd/C. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate, containing the free base 1-methyl-1H-imidazol-2-amine, is then treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The salt is collected by filtration, washed with a cold solvent (e.g., ether), and dried under vacuum.

| Parameter | Value |

| Catalyst | 10% Pd/C |

| Solvent | Methanol |

| Hydrogen Pressure | 1-3 atm |

| Temperature | Room Temperature |

| Typical Yield | High |

Table 2: Typical Reaction Parameters for the Catalytic Hydrogenation of 1-Methyl-2-nitroimidazole

Role as a Synthetic Building Block in Drug Discovery

The 2-aminoimidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. This compound serves as a key precursor for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors.

Application in the Synthesis of Imidazopyrazine and Imidazotriazine Kinase Inhibitors

While direct patent examples explicitly starting from this compound are not always readily available in public literature, the synthesis of fused heterocyclic systems like imidazopyrazines and imidazotriazines, which are known cores of various kinase inhibitors, often proceeds through intermediates that can be derived from 2-aminoimidazoles.[5][6] The general synthetic strategy involves the cyclocondensation of a 2-aminoimidazole derivative with a suitable 1,2- or 1,3-dicarbonyl compound or its equivalent.

Protocol 3: General Procedure for the Synthesis of an Imidazopyrazine Core

-

Materials: 1-Methyl-1H-imidazol-2-amine, a 1,2-dicarbonyl compound (e.g., a glyoxal derivative), a suitable solvent (e.g., ethanol, acetic acid).

-

Procedure: To a solution of 1-Methyl-1H-imidazol-2-amine in a suitable solvent, the 1,2-dicarbonyl compound is added. The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction, followed by purification via recrystallization or column chromatography.

| Reactant A | Reactant B | Product Core |

| 1-Methyl-1H-imidazol-2-amine | 1,2-Dicarbonyl Compound | Imidazopyrazine |

| 1-Methyl-1H-imidazol-2-amine | 1,3-Dicarbonyl Compound | Imidazopyrimidine |

Table 3: Cyclocondensation Reactions of 1-Methyl-1H-imidazol-2-amine

The resulting fused heterocyclic core can then undergo further functionalization, such as cross-coupling reactions, to introduce various substituents, ultimately leading to the final kinase inhibitor drug candidate.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds with potential therapeutic applications. Its synthesis via the reduction of 1-methyl-2-nitroimidazole is a robust and scalable method. The reactivity of its 2-amino group allows for its incorporation into more complex molecular scaffolds, such as the core structures of various kinase inhibitors, highlighting its importance in modern drug discovery and development. Further exploration of its reactivity will undoubtedly lead to the discovery of novel and potent bioactive molecules.

References

- 1. Customized this compound Cas No.1450-94-8 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 2. Page loading... [wap.guidechem.com]

- 3. myuchem.com [myuchem.com]

- 4. This compound | C4H8ClN3 | CID 10154076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]

- 6. Imidazotriazines and imidazopyrimidines as kinase inhibitors - Patent US-8461330-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Insights into the 1-Methyl-1H-imidazol-2-amine Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-imidazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for a diverse array of pharmacologically active compounds.[1] Its structural features, including hydrogen bond donors and acceptors, and its electron-rich nature, make it a versatile component for designing ligands that can interact with various biological targets such as kinases and G protein-coupled receptors (GPCRs).[1] This technical whitepaper provides an in-depth analysis of the theoretical underpinnings of the 1-methyl-1H-imidazol-2-amine scaffold. It delves into its electronic structure, conformational possibilities, and key physicochemical properties, offering a theoretical framework to guide the rational design of novel therapeutics. This guide summarizes key quantitative data, outlines experimental protocols for its synthesis and analysis, and presents visual workflows and signaling pathways to facilitate a deeper understanding of its potential in drug development.

Physicochemical and Theoretical Properties

The inherent properties of the 1-methyl-1H-imidazol-2-amine scaffold are fundamental to its utility in drug design. A summary of its key physicochemical and computed properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | PubChem CID: 566321 |

| Molecular Weight | 97.12 g/mol | PubChem CID: 566321 |

| pKa (of conjugate acid) | 8.65 | J. Org. Chem. 1964, 29 (10), 3118–3120[2] |

| Topological Polar Surface Area | 54.9 Ų | PubChem CID: 566321 |

| Hydrogen Bond Donors | 1 | PubChem CID: 566321 |

| Hydrogen Bond Acceptors | 2 | PubChem CID: 566321 |

Theoretical Studies: A Methodological Overview

While specific comprehensive theoretical studies on the isolated 1-methyl-1H-imidazol-2-amine scaffold are not extensively reported in publicly available literature, the computational analysis of imidazole derivatives is a well-established field. The following methodologies are routinely employed to understand the structural and electronic properties of such scaffolds.

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and properties of molecules. A typical computational protocol for analyzing the 1-methyl-1H-imidazol-2-amine scaffold would involve:

-

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates chemical stability and reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with biological targets.

-

Vibrational Analysis: Theoretical calculation of infrared (IR) and Raman spectra can aid in the interpretation of experimental spectroscopic data.

-

NMR Chemical Shift Prediction: Theoretical calculations of NMR chemical shifts can assist in the structural elucidation of derivatives.

Tautomerism and Protonation

The imidazole ring can exist in different tautomeric forms. Computational studies can predict the relative stabilities of these tautomers. For 1-methyl-1H-imidazol-2-amine, the primary tautomeric equilibrium to consider would be between the amine and imine forms. Furthermore, understanding the most likely site of protonation is critical for predicting its behavior in biological systems. The pyridine-like nitrogen of the imidazole ring is generally the most basic and thus the most probable site of initial protonation.

Synthesis of the 1-Methyl-1H-imidazol-2-amine Scaffold

A common synthetic route to 1-methyl-1H-imidazol-2-amine involves the methylation of 2-aminoimidazole.

Experimental Protocol: Methylation of 2-Aminoimidazole

A general procedure for the synthesis is as follows:

-

Reaction Setup: 2-aminoimidazole is dissolved in an anhydrous organic solvent, such as dimethylformamide (DMF) or ethanol, under an inert atmosphere.

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include quenching the reaction, extraction, and purification by column chromatography to yield the desired 1-methyl-1H-imidazol-2-amine.

Biological Relevance and Presumptive Signaling Pathway

The 1-methyl-1H-imidazol-2-amine scaffold is a key component in compounds targeting various receptors. For instance, structurally related imidazole derivatives have been investigated as agonists for the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. Agonism at the H3 receptor leads to the inhibition of neurotransmitter release through the activation of the Gi/o family of G proteins.

Presumptive Histamine H3 Receptor Agonist Signaling Pathway

The following diagram illustrates the presumptive signaling pathway for a 1-methyl-1H-imidazol-2-amine-containing H3 receptor agonist.

Conclusion

The 1-methyl-1H-imidazol-2-amine scaffold represents a valuable starting point for the development of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive core for medicinal chemists. The theoretical principles and methodologies outlined in this whitepaper provide a robust framework for the rational design and optimization of drug candidates based on this privileged structure. Further dedicated computational and experimental studies on this specific scaffold will undoubtedly unveil new opportunities for its application in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed protocol for the synthesis of 1-Methyl-1H-imidazol-2-amine hydrochloride. Due to the limited availability of a direct published synthesis for this specific compound, the following protocol has been developed by adapting established methods for the synthesis of analogous 2-aminoimidazole derivatives and employing standard organic chemistry transformations. The proposed three-step synthesis involves the formation of the 2-aminoimidazole core, followed by regioselective N-methylation, and concluding with the conversion to the hydrochloride salt. These application notes are intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry and drug development.

Introduction

2-Aminoimidazole derivatives are a significant class of heterocyclic compounds that are prevalent in a variety of natural products and pharmacologically active molecules. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The N-methylated analog, 1-Methyl-1H-imidazol-2-amine, is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The hydrochloride salt form often improves the compound's stability and solubility in aqueous media, which is advantageous for biological testing and formulation.

The following protocol outlines a plausible and practical synthetic route to this compound, beginning with the cyclization reaction of aminoacetaldehyde dimethyl acetal and cyanamide to form 2-aminoimidazole. This intermediate is then selectively methylated at the N-1 position using methyl iodide. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

Experimental Protocols

Overall Reaction Scheme

Step 1: Synthesis of 1H-imidazol-2-amine

This step involves the acid-catalyzed cyclization of aminoacetaldehyde dimethyl acetal with cyanamide.

Materials and Reagents:

-

Aminoacetaldehyde dimethyl acetal

-

Cyanamide (50 wt% solution in water)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aminoacetaldehyde dimethyl acetal (1 equivalent) in ethanol.

-

Slowly add concentrated hydrochloric acid (1.2 equivalents) to the solution while stirring.

-

To this acidic solution, add a 50 wt% aqueous solution of cyanamide (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 7-8.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1H-imidazol-2-amine.

-

The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

Step 2: Synthesis of 1-Methyl-1H-imidazol-2-amine

This step describes the regioselective N-methylation of 1H-imidazol-2-amine.

Materials and Reagents:

-

1H-imidazol-2-amine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

Procedure:

-

To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1H-imidazol-2-amine (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for an additional 30 minutes after the addition is complete.

-

Slowly add methyl iodide (1.05 equivalents) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to obtain pure 1-Methyl-1H-imidazol-2-amine.

Step 3: Synthesis of this compound

This final step involves the conversion of the free base to its hydrochloride salt.

Materials and Reagents:

-

1-Methyl-1H-imidazol-2-amine

-

Hydrochloric acid (4 M solution in 1,4-dioxane)

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified 1-Methyl-1H-imidazol-2-amine (1 equivalent) in a minimal amount of anhydrous diethyl ether in a clean, dry flask.

-

Cool the solution in an ice bath.

-

While stirring, add a 4 M solution of HCl in 1,4-dioxane (1.1 equivalents) dropwise.

-

A precipitate should form upon addition of the HCl solution.

-

Continue stirring in the ice bath for 30 minutes after the addition is complete.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Purity (Typical) | Yield (Typical) |

| 1H-imidazol-2-amine | C₃H₅N₃ | 83.09 | Solid | >95% | 60-70% |

| 1-Methyl-1H-imidazol-2-amine | C₄H₇N₃ | 97.12 | Solid/Oil | >98% | 75-85% |

| This compound | C₄H₈ClN₃ | 133.58 | Solid | >99% | 90-95% |

Visualizations

Synthesis Workflow

Caption: Proposed three-step synthesis of this compound.

Logical Relationship of Key Transformations

Caption: Key chemical transformations in the synthesis of the target compound.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Sodium hydride is a highly flammable and reactive substance. It should be handled with extreme care under an inert atmosphere.

-

Methyl iodide is toxic and a suspected carcinogen. Handle with appropriate caution.

-

Concentrated acids and bases are corrosive. Handle with care.

Disclaimer

This document provides a proposed synthesis protocol based on established chemical principles and analogous reactions. The procedures have not been optimized and should be performed by trained chemists. All reactions should be carefully monitored, and appropriate safety precautions must be taken. The yields and purity are typical estimates and may vary.

Application Notes and Protocols for the N-Methylation of 2-Aminoimidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental procedures for the N-methylation of 2-aminoimidazole. Given the multiple potential sites of methylation on the 2-aminoimidazole scaffold, this guide addresses the critical challenge of regioselectivity by proposing several strategic approaches. Detailed protocols, data presentation, and workflow visualizations are included to assist researchers in achieving their desired N-methylated 2-aminoimidazole derivatives.

Introduction: The Challenge of Regioselective N-Methylation

2-Aminoimidazole is a privileged heterocyclic scaffold found in numerous natural products and pharmacologically active compounds. The N-methylation of this core structure can significantly modulate its biological activity, making it a key modification in drug discovery. However, the 2-aminoimidazole molecule possesses three nitrogen atoms that are susceptible to methylation: the two endocyclic (ring) nitrogens at positions 1 and 3, and the exocyclic 2-amino group. The tautomeric nature of the imidazole ring and the delocalization of electron density across the guanidine-like 2-amino group present a significant challenge to achieving regioselective methylation.[1] Uncontrolled methylation will typically lead to a mixture of mono-, di-, and tri-methylated products, as well as different regioisomers, complicating purification and characterization.

To overcome this, a strategic approach involving the use of protecting groups is often necessary to direct the methylation to the desired nitrogen atom. This guide outlines protocols for the selective N-methylation of 2-aminoimidazole at the N-1 position, the N-2 position (exocyclic amino group), and for exhaustive methylation.

Proposed Experimental Strategies and Protocols

The choice of strategy depends on the desired methylation pattern. Below are detailed protocols for achieving selective N-methylation.

2.1. Strategy 1: Selective N-1 Methylation via N-2 Protection

This strategy focuses on first protecting the more nucleophilic exocyclic 2-amino group, followed by methylation of one of the ring nitrogens, and subsequent deprotection.

Experimental Workflow for Selective N-1 Methylation

Caption: Workflow for the selective synthesis of 1-methyl-2-aminoimidazole.

Protocol 2.1.1: N-Boc Protection of 2-Aminoimidazole

This protocol protects the exocyclic amino group using di-tert-butyl dicarbonate (Boc₂O).[1]

-

Materials:

-

2-Aminoimidazole

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), or a mixture with water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-aminoimidazole (1.0 eq) in the chosen solvent (e.g., a 1:1 mixture of THF and water).

-

Add the base (e.g., NaOH, 1.2 eq) and cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated NaHCO₃ solution and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-2-aminoimidazole.

-

Purify by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes).

-

Protocol 2.1.2: N-1 Methylation of N-Boc-2-aminoimidazole

-

Materials:

-

N-Boc-2-aminoimidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-aminoimidazole (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Protocol 2.1.3: Deprotection of 1-Methyl-N-Boc-2-aminoimidazole

-

Materials:

-

1-Methyl-N-Boc-2-aminoimidazole

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the purified 1-methyl-N-Boc-2-aminoimidazole in CH₂Cl₂.

-

Add an excess of TFA (e.g., 20% v/v) or a solution of HCl in dioxane (e.g., 4 M).

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture by the careful addition of saturated aqueous NaHCO₃ solution until the pH is basic.

-

Extract the aqueous layer with CH₂Cl₂ (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain 1-methyl-2-aminoimidazole.

-

2.2. Strategy 2: Selective N-2 Methylation (Exocyclic)

Achieving selective methylation of the exocyclic amino group is more challenging due to its lower nucleophilicity compared to the deprotonated imidazole ring. A possible approach involves a reductive amination pathway, though this is a proposed route and would require optimization.

Proposed Reaction for Selective N-2 Methylation

References

Application Notes: Synthesis and Utility of Ligands Derived from 1-Methyl-1H-imidazol-2-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine hydrochloride is a versatile heterocyclic building block crucial in the synthesis of diverse bioactive molecules. The 2-amino-1-methylimidazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in various compounds developed as kinase and G-protein coupled receptor (GPCR) inhibitors. The primary amino group serves as a key functional handle for introducing molecular diversity through reactions such as acylation, sulfonylation, and the formation of ureas and thioureas. This document provides detailed protocols for the synthesis of representative amide and sulfonamide ligands from this compound, along with a discussion of their potential applications in drug discovery and chemical biology.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₈ClN₃ | [1][2] |

| Molecular Weight | 133.58 g/mol | [1][2] |

| CAS Number | 1450-94-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 84.5 °C | [3] |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Experimental Protocols

The following protocols describe the synthesis of exemplar ligands via N-acylation and N-sulfonylation of 1-Methyl-1H-imidazol-2-amine. Since 1-Methyl-1H-imidazol-2-amine is supplied as a hydrochloride salt, a non-nucleophilic base is required to liberate the free amine for the reaction to proceed.

Protocol 1: Synthesis of an N-Acyl Imidazole Ligand via Amide Coupling

This protocol details a standard amide coupling reaction using a carboxylic acid and common coupling reagents.

Reaction Scheme:

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).

-

Add anhydrous DMF to dissolve the reactants (target concentration of 0.1-0.2 M with respect to the carboxylic acid).

-

Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.

-

Add EDC hydrochloride (1.2 eq) to the cooled solution.

-

Slowly add DIPEA (2.5 eq) dropwise to the reaction mixture. The addition of a base is crucial to neutralize the hydrochloride salt of the amine and the HCl generated during the reaction.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-